alpha-D-Ribofuranose, 5-(dihydrogen phosphate) 1-(trihydrogen diphosphate), tetrasodium salt
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Overview
Description
alpha-D-Ribofuranose, 5-(dihydrogen phosphate) 1-(trihydrogen diphosphate), tetrasodium salt: is a derivative of alpha-D-ribose, a pentose sugar. This compound is significant in the biosynthesis of nucleotides, which are the building blocks of DNA and RNA. It plays a crucial role in various biochemical pathways, including the synthesis of histidine, tryptophan, and purine and pyrimidine nucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of alpha-D-Ribofuranose, 5-(dihydrogen phosphate) 1-(trihydrogen diphosphate), tetrasodium salt typically involves organic synthesis methods or enzymatic processes. The organic synthesis route includes the phosphorylation of alpha-D-ribose at the 5-position and the addition of a diphosphate group at the 1-position. This process often requires specific reagents and catalysts to ensure the correct positioning of the phosphate groups .
Industrial Production Methods: : In industrial settings, the production of this compound may involve large-scale enzymatic synthesis. Enzymes such as ribokinase and phosphoribosyl pyrophosphate synthetase are used to catalyze the phosphorylation reactions. The use of bioreactors and controlled reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups on the ribose moiety are oxidized to form aldehydes or ketones.
Reduction: Reduction reactions can convert the aldehyde or ketone groups back to hydroxyl groups.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and may be catalyzed by acids or bases.
Major Products
Oxidation: Formation of ribose derivatives with aldehyde or ketone groups.
Reduction: Regeneration of the original ribose structure.
Substitution: Formation of various ribose derivatives with different functional groups.
Scientific Research Applications
Chemistry
- Used as a precursor in the synthesis of nucleotides and nucleotide analogs.
- Involved in the study of phosphorylation reactions and enzyme kinetics .
Biology
- Plays a role in the biosynthesis of essential biomolecules like histidine and tryptophan.
- Used in studies of metabolic pathways and genetic regulation .
Medicine
- Investigated for its potential in drug development, particularly in antiviral and anticancer therapies.
- Used in the synthesis of diagnostic agents and therapeutic compounds .
Industry
- Employed in the production of nucleotide-based products, such as dietary supplements and pharmaceuticals.
- Used in the manufacture of biochemical reagents and laboratory supplies .
Mechanism of Action
The compound exerts its effects by participating in phosphorylation reactions, where it donates phosphate groups to various substrates. This process is catalyzed by enzymes such as phosphoribosyltransferases. The molecular targets include nucleotides and nucleotide analogs, which are essential for DNA and RNA synthesis. The pathways involved include the pentose phosphate pathway and nucleotide biosynthesis pathways .
Comparison with Similar Compounds
Similar Compounds
5-Phospho-alpha-D-ribose 1-diphosphate: Similar structure but lacks the tetrasodium salt form.
Phosphoribosyl pyrophosphate: Another nucleotide precursor with similar biochemical roles.
Uniqueness
- The presence of both dihydrogen phosphate and trihydrogen diphosphate groups makes it a versatile donor of phosphate groups.
- The tetrasodium salt form enhances its solubility and stability in aqueous solutions, making it suitable for various industrial and research applications .
Properties
CAS No. |
87372-47-2 |
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Molecular Formula |
C10H22Na4O28P6 |
Molecular Weight |
868.07 g/mol |
IUPAC Name |
tetrasodium;(2R,3R,4S,5R)-2-[hydroxy(phosphonooxy)phosphoryl]oxy-5-(phosphonooxymethyl)oxolane-3,4-diolate |
InChI |
InChI=1S/2C5H11O14P3.4Na/c2*6-3-2(1-16-20(8,9)10)17-5(4(3)7)18-22(14,15)19-21(11,12)13;;;;/h2*2-5H,1H2,(H,14,15)(H2,8,9,10)(H2,11,12,13);;;;/q2*-2;4*+1/t2*2-,3-,4-,5-;;;;/m11..../s1 |
InChI Key |
ZOODPRKQJGGZIQ-CBVUSUMSSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)O)[O-])[O-])OP(=O)(O)O.C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)O)[O-])[O-])OP(=O)(O)O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C1C(C(C(O1)OP(=O)(O)OP(=O)(O)O)[O-])[O-])OP(=O)(O)O.C(C1C(C(C(O1)OP(=O)(O)OP(=O)(O)O)[O-])[O-])OP(=O)(O)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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